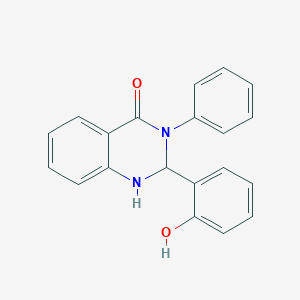

2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

CAS No. |

404930-75-2 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |

InChI |

InChI=1S/C20H16N2O2/c23-18-13-7-5-11-16(18)19-21-17-12-6-4-10-15(17)20(24)22(19)14-8-2-1-3-9-14/h1-13,19,21,23H |

InChI Key |

DFBUSVWGRNKMKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in refluxing ethanol. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

The synthesis of this compound typically involves the condensation reaction between anthranilic acid derivatives and appropriate aldehydes. Several synthetic routes have been explored to optimize yield and reduce environmental impact:

- One-Pot Synthesis : A method utilizing β-cyclodextrin as a catalyst in aqueous conditions has demonstrated high efficiency with minimal environmental hazards. This method results in good yields while being cost-effective and sustainable .

- Catalytic Carbonylation : Recent advancements have introduced molybdenum hexacarbonyl as a catalyst for carbon monoxide-mediated reactions, showcasing a novel approach to synthesizing this compound under ligand-free conditions. This method enhances the efficiency of the carbonylation process .

Biological Activities

The biological activities of this compound have been extensively studied, revealing several promising pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics .

- Anticancer Properties : Studies have shown that derivatives of this compound possess cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for anticancer drug development .

- Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various quinazolinone derivatives revealed that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Dihydroquinazolinones exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison:

Halogen-Substituted Derivatives

- 2-(3-Fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one (2c) :

- 2-(2-Chloro-6-fluorophenyl)-3-(prop-2-yn-1-yl)-2,3-dihydroquinazolin-4(1H)-one (2e): Molecular Weight: 315.07 g/mol; Melting Point: 72–74°C.

Key Insight : Halogens (F, Cl) lower melting points compared to hydroxyl or methoxy groups, likely due to reduced hydrogen bonding.

Alkoxy and Methoxy Derivatives

- 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (3d) :

- 2-(3,4-Dimethoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (3e) :

Sulfur-Containing Derivatives

- (±)-2-(5-Methylthiophen-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (Retro-2cycl): Notable for inhibiting ribosome-inactivating proteins (RIPs) like ricin. The thiophene ring enhances cellular uptake, with racemic and enantiopure forms showing comparable activity .

- 2-(4-(Methylthio)phenyl)-3-(3-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one (2f): Molecular Weight: 365.11 g/mol; Melting Point: 174–176°C.

Bulkier Substituents

- 2-(tert-Butyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one :

Contrasts :

- Electron-withdrawing groups (e.g., Br, NO₂ in 3i ) enhance antitubercular activity but reduce solubility.

- Hydroxyl groups (as in H-HHAQ) enable metal coordination, critical for enzyme inhibition.

Biological Activity

2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of dihydroquinazolinones, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinazolinone core with hydroxyl and phenyl substituents that contribute to its reactivity and biological properties. The compound has been studied for its potential therapeutic applications due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods. A notable approach involves the reaction of anthranilic acid derivatives with appropriate aldehydes under acidic conditions, often utilizing catalysts such as p-sulfonic acid calixarene for improved yields .

Example Synthesis Procedure

- Reagents : 2-Aminobenzamide, aromatic aldehyde (e.g., 4-methylbenzaldehyde), and catalyst.

- Conditions : Reactions typically conducted in water at room temperature.

- Yield : High yields (up to 94%) have been reported for various substitutions on the phenyl ring .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of dihydroquinazolinones. For instance, in vitro assays have demonstrated that certain derivatives exhibit significant activity against various bacterial strains. Specifically, compounds derived from this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has been observed to induce apoptosis in cancer cell lines such as HCT116 and OVCAR-3. The mechanism involves cell cycle arrest and increased reactive oxygen species (ROS) production leading to cell death .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 3a | HCT116 | 1.61 | Apoptosis via ROS |

| 3b | OVCAR-3 | 0.05 | Cell cycle arrest |

Anti-leishmanial Activity

In silico studies have indicated that derivatives of this compound may act as potent anti-leishmanial agents. Molecular docking studies revealed strong binding affinities to key proteins involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. In vitro tests confirmed these findings with IC50 values indicating effective inhibition of Leishmania growth .

Case Studies

Recent research has focused on the development of new derivatives based on the core structure of this compound:

- Study on Anti-leishmanial Activity : Compounds synthesized from this scaffold were tested against Leishmania donovani, showing significant efficacy with lower toxicity profiles compared to standard treatments .

- Anticancer Studies : A series of experiments demonstrated that modifications on the phenyl ring could enhance anticancer activity while reducing side effects on normal cells .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2-(2-Hydroxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives using green chemistry principles?

- Methodological Answer : Utilize heterogeneous catalysts such as hydroxyapatite nanoparticles (HAP NPs) or polyaniline-supported ZnO nanocomposites in aqueous media to improve reaction efficiency and sustainability. For example, HAP NPs enable recyclability (up to 5 cycles without significant loss in catalytic activity) and achieve yields >90% under reflux conditions . Key parameters include molar ratios (e.g., 1:1:1 for isatoic anhydride, aldehyde, and amine) and reaction time (2–4 hours). Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Combine -NMR, -NMR, IR, and HRMS for structural validation. For example, -NMR peaks at δ 6.05 (s, 1H, NH) and δ 3.74 (s, 3H, OCH) confirm substituent positioning . If discrepancies arise (e.g., unexpected splitting patterns), cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography. demonstrates successful single-crystal X-ray refinement (R factor = 0.062) for related dihydroquinazolinones .

Q. How do I design an initial bioactivity screening protocol for antimicrobial or enzyme inhibitory activity?

- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. For urease inhibition, employ the Berthelot method with jack bean urease. For example, derivatives with MIC values ≤25 µg/mL and FIC indices <0.5 (synergistic) have been reported . Include positive controls (e.g., gentamicin for antimicrobials, thiourea for urease) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in reported synthesis yields when varying catalysts or solvents?

- Methodological Answer : Systematically evaluate reaction parameters using design of experiments (DoE). For instance, compare Mukaiyama’s reagent (MeCN, 5 hours, 80% yield) vs. p-TsOH (EtOH reflux, 2 hours, 95% yield) . Characterize byproducts via LC-MS and adjust stoichiometry (e.g., excess aldehyde for imine formation) to suppress side reactions. highlights the role of p-TsOH in accelerating cyclization .

Q. What computational strategies are effective for analyzing enantiomeric activity or molecular docking?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., urease PDB: 4H9M). For enantiomers like Retro-2 derivatives, apply density functional theory (DFT) to predict binding affinities. notes that (S)-enantiomers exhibit higher toxin inhibition due to steric complementarity . Validate with in vitro assays using chiral HPLC-separated enantiomers .

Q. How should I handle crystallographic data refinement for twinned or low-resolution crystals?

- Methodological Answer : Use SHELXL for small-molecule refinement and SHELXD for structure solution, especially with twinned data. For high-resolution macromolecular data, SHELXPRO interfaces with CCP4 suites. emphasizes iterative refinement with restraints on bond lengths/angles and validation via R .

Q. What mechanistic insights explain the role of substituents in modulating bioactivity?

- Methodological Answer : Conduct Hammett studies to correlate electronic effects (σ values) of substituents (e.g., 4-OCH, 3-Br) with bioactivity. For example, electron-withdrawing groups (3-Br) enhance antimicrobial potency by increasing electrophilicity at the quinazolinone core . Use kinetic isotope effects (KIEs) or intermediate trapping (e.g., ESI-MS) to identify rate-limiting steps in synthesis .

Q. How can I improve catalyst recyclability in large-scale synthesis without compromising yield?

- Methodological Answer : Immobilize catalysts on magnetic nanoparticles (e.g., MgFeO@SiO) for facile separation. reports >90% yield retention after 10 cycles using polyaniline-ZnO nanocomposites . Optimize calcination temperature (e.g., 500°C for MgFeO) to enhance stability and prevent leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.